molecular formula C15H11FN2OS2 B2863155 4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-67-6

4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2863155
CAS RN: 922572-67-6
M. Wt: 318.38
InChI Key: WLCNHSLDGRCGPT-UHFFFAOYSA-N
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Description

“4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as salicylic acids . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives, like the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful compounds that can cause cellular damage. This makes them potentially useful in treating conditions related to oxidative stress.

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation-related conditions.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity against various bacterial strains . This suggests they could be used in the development of new antibiotics.

Antiviral Activity

Some thiazole compounds have demonstrated antiviral properties . This indicates potential use in the treatment of viral infections.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown antitumor or cytotoxic activities . This indicates potential use in cancer treatment.

Antifungal Activity

Thiazole derivatives have demonstrated antifungal properties . This suggests potential use in the treatment of fungal infections.

Diuretic Activity

Some thiazole compounds have been found to have diuretic effects . This indicates potential use in the treatment of conditions related to fluid retention.

Future Directions

The future directions in the research of benzothiazole derivatives like “4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” could involve further exploration of their biological activities and potential applications in medicine. This could include the design and development of new benzothiazole derivatives, investigation of their structure-activity relationships, and molecular docking studies of selected compounds against various targets .

properties

IUPAC Name

4-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCNHSLDGRCGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

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